Solfonati di naftalene

Naphthalene sulfonates are a class of organic compounds derived from naphthalene, which is then reacted with sulfur trioxide or its derivatives to form salts containing one or more sulfonic acid groups. These products exhibit excellent solubility in water and polar organic solvents, making them valuable additives in various industries.

Primarily used as dispersants and flocculants, naphthalene sulfonates play a crucial role in enhancing the performance of industrial applications such as detergents, papermaking, and cement. Their ability to disperse solid particles effectively ensures uniform distribution and improved product quality. Additionally, these compounds serve as accelerators in rubber compounding, promoting faster curing processes.

Naphthalene sulfonates are also employed in the synthesis of emulsifiers for oil-in-water systems, improving stability and performance in formulations. Due to their versatile chemical properties and broad applicability, naphthalene sulfonates continue to be essential materials across multiple sectors, contributing significantly to industrial efficiency and product quality.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

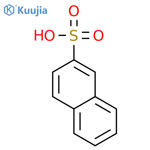

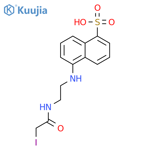

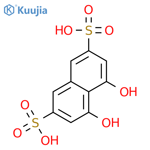

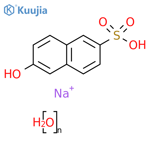

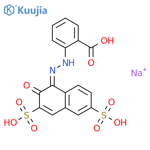

|

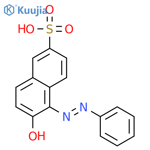

2-Naphthalenesulfonicacid, 6-hydroxy-5-(2-phenyldiazenyl)- | 23481-33-6 | C16H12N2O4S |

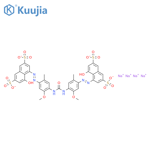

|

Ponceau S | 6226-79-5 | C22H12N4Na4O13S4 |

|

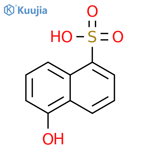

1-Naphthol-5-sulfonic Acid | 117-59-9 | C10H8O4S |

|

2-Naphthalene Sulfonic Acid | 120-18-3 | C10H8O3S |

|

N-(Iodoacetylaminoethyl)-5-Naphthylamine-1-Sulfonic Acid (~90%) | 36930-63-9 | C14H15N2O4SI |

|

4,5-Dihydroxynaphthalene-2,7-disulfonic acid | 148-25-4 | C10H8O8S2 |

|

Sodium 6-hydroxynaphthalene-2-sulfonate hydrate(1:1:x) | 825652-02-6 | C10H8NaO4S(H2O)n |

|

Acid Alizarin Red B | 1836-22-2 | C17H9N2Na3O9S2 |

|

1,3-Napthelenetrisulfonic Acid Trisodium Salt Hydrate | 123409-01-8 | C10H7Na3O10S3 |

|

Direct Red 79 | 1937-34-4 | C37H28N6O17S4-4.4[Na+] |

Letteratura correlata

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

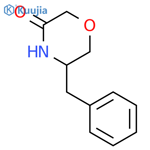

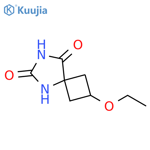

5-Benzylmorpholin-3-one Cas No: 7684-29-9

5-Benzylmorpholin-3-one Cas No: 7684-29-9 -

-

-

-